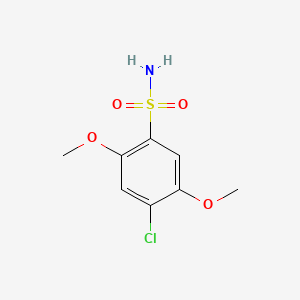

4-Chloro-2,5-dimethoxybenzenesulfonamide

Beschreibung

Historical and Contemporary Significance of Sulfonamide Compounds in Medicinal Chemistry

The discovery of sulfonamide drugs marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. wikipedia.org These synthetic antimicrobial agents were the first to be used systemically to treat bacterial infections, fundamentally changing the prognosis for numerous life-threatening diseases. wikipedia.org The journey began in the 1930s with the discovery of Prontosil, a prodrug that is metabolized in the body to the active agent, sulfanilamide. wikipedia.orgopenaccesspub.org This breakthrough, spearheaded by Gerhard Domagk, demonstrated that a synthetic compound could effectively combat bacterial infections within the body. slideshare.net The subsequent years saw a rapid expansion in sulfonamide research, leading to the synthesis of thousands of derivatives with improved efficacy and reduced toxicity. wikipedia.org

Historically, sulfa drugs had a dramatic impact on public health, significantly reducing mortality rates from infections like pneumonia, scarlet fever, and maternal sepsis in the pre-penicillin era. wikipedia.org Their mechanism of action involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis in bacteria. wikipedia.org Since humans obtain folate from their diet, this pathway is an effective and selective target for antibacterial therapy. wikipedia.org

The contemporary significance of sulfonamides extends far beyond their original antibacterial role. ajchem-b.comresearchgate.netajchem-b.com The sulfonamide functional group (-SO2NH2) has proven to be a versatile scaffold in drug discovery, leading to the development of a wide array of therapeutic agents. nih.gov Today, sulfonamide-containing drugs are used to treat a multitude of conditions. researchgate.net Their applications include:

Anticancer agents researchgate.netekb.eg

Antiviral therapies , including drugs targeting HIV nih.govekb.eg

Anti-inflammatory drugs , such as celecoxib (B62257) openaccesspub.org

Diuretics like furosemide (B1674285) and hydrochlorothiazide (B1673439) wikipedia.orgekb.eg

Anticonvulsants ekb.eg

Antidiabetic medications researchgate.net

This broad spectrum of biological activity underscores the enduring importance of the sulfonamide moiety in modern medicinal chemistry, with new derivatives continually being developed and investigated to address contemporary health challenges. ajchem-b.comajchem-b.comnih.gov

Research Imperatives and Current Gaps in Knowledge Pertaining to 4-Chloro-2,5-dimethoxybenzenesulfonamide

The compound is identifiable by its chemical structure and identifiers, as detailed in the table below.

| Property | Value |

| IUPAC Name | 4-chloro-2,5-dimethoxybenzenesulfonamide |

| Molecular Formula | C₈H₁₀ClNO₄S |

| CAS Number | Data not consistently available in public research databases. |

Note: The IUPAC name and molecular formula are based on the compound's structure. CAS Number information can be inconsistent across sources for specific, less-studied isomers.

The primary imperative for future research is the systematic evaluation of this compound's biological properties. The existing literature focuses more on related structures or derivatives. For instance, studies have been conducted on the synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, indicating that modifications of the chlorobenzenesulfonamide core can yield biologically active molecules. nih.gov Other research describes the synthesis of compounds like 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide as part of broader investigations into the structural effects of substituents on N-(aryl)-arylsulfonamides. nih.govresearchgate.net

The current knowledge gaps for 4-Chloro-2,5-dimethoxybenzenesulfonamide include:

Lack of Pharmacological Data: There is a notable absence of published studies detailing its mechanism of action, efficacy in disease models, or specific molecular targets.

Limited Synthesis Documentation: While general methods for sulfonamide synthesis are well-established, specific, optimized synthetic routes and characterization data for this particular compound are not widely reported in peer-reviewed journals.

Undefined Biological Activity Spectrum: It is unknown whether 4-Chloro-2,5-dimethoxybenzenesulfonamide possesses antibacterial, anticancer, anti-inflammatory, or other significant biological activities characteristic of the wider sulfonamide class. Some suppliers offer similar compounds to early discovery researchers, noting that analytical data is not collected, which underscores the compound's status as a research chemical rather than a well-characterized agent. sigmaaldrich.com

These gaps represent a clear opportunity for further investigation. Future research should focus on the synthesis, purification, and comprehensive biological screening of 4-Chloro-2,5-dimethoxybenzenesulfonamide to determine if its unique substitution pattern confers any novel and potentially valuable therapeutic properties. Such studies are essential to unlock the potential of this and other under-investigated sulfonamide derivatives.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKZEAFYEZNRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2,5 Dimethoxybenzenesulfonamide and Its Precursors

Fundamental Reaction Pathways for Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. The functional group is typically formed by creating a sulfur-nitrogen bond. Several general methodologies have been established for this purpose.

The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com This is a robust and versatile reaction applicable to a wide range of substrates. Variations of this approach include using aqueous media under dynamic pH control, which can simplify the process and improve its environmental profile. rsc.org

Alternative pathways have been developed to avoid the often harsh conditions required for preparing sulfonyl chlorides. These methods include:

Synthesis from Thiols: Thiols can be converted to the corresponding sulfonyl chlorides in situ through oxidative chlorination, followed by reaction with an amine. organic-chemistry.org Reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂ can be employed for this transformation. organic-chemistry.org

Synthesis from Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonamides, often under microwave irradiation, which can accelerate the reaction. organic-chemistry.org

Metal-Free Oxidative Coupling: An open-air, metal-free oxidative coupling of sodium sulfinates with amines can produce sulfonamides. This method proceeds via a sulfonyl bromide intermediate. cbijournal.com

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill offers a green alternative. rsc.org This method can involve a one-pot, two-step procedure of tandem oxidation-chlorination of disulfides, followed by amination. rsc.org

These fundamental pathways provide a toolkit for chemists to choose the most suitable route based on substrate availability, functional group tolerance, and desired process conditions.

| Starting Material | Key Reagents/Conditions | Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Sulfonyl Chloride + Amine | Base (e.g., pyridine, triethylamine, NaOH) | None (Direct reaction) | Widely applicable, robust, high-yielding. | cbijournal.com |

| Thiol + Amine | Oxidizing/Chlorinating agent (e.g., NCS, H₂O₂/SOCl₂) | Sulfonyl Chloride (in situ) | Avoids isolation of potentially unstable sulfonyl chlorides. | organic-chemistry.org |

| Sulfonic Acid/Salt + Amine | Activating agent (e.g., 2,4,6-trichloro- cbijournal.comorganic-chemistry.orgtandfonline.com-triazine), Microwave | Sulfonyl Chloride (in situ) | Good functional group tolerance, high yields. | cbijournal.comorganic-chemistry.org |

| Sodium Sulfinate + Amine | Phenyl trimethly ammonium (B1175870) tribromide (PTAB) | Sulfonyl Bromide | Metal-free, green procedure. | cbijournal.com |

| Disulfide + Amine | Sodium hypochlorite (B82951) (solid), ball mill (Mechanochemistry) | Sulfonyl Chloride (in situ) | Solvent-free, cost-effective, environmentally friendly. | rsc.org |

Specific Synthetic Routes to 4-Chloro-2,5-dimethoxybenzenesulfonamide

The retrosynthetic analysis points to two key components:

Sulfonyl Chloride Precursor: 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride.

Amine Component: An ammonia (B1221849) source (e.g., aqueous ammonia, ammonium hydroxide).

The primary synthetic route is as follows:

Step 1: Chlorosulfonation. The precursor molecule, 1-chloro-2,5-dimethoxybenzene, is subjected to chlorosulfonation. This is commonly achieved using chlorosulfonic acid (ClSO₃H). vulcanchem.compageplace.de The electrophilic sulfonation occurs on the aromatic ring, followed by the introduction of the chlorine atom to form the sulfonyl chloride group (-SO₂Cl). The reaction introduces the sulfonyl chloride group at the 4-position of the benzene (B151609) ring, yielding 4-chloro-2,5-dimethoxybenzenesulfonyl chloride.

Step 2: Amination. The resulting 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is then reacted with a source of ammonia. vulcanchem.com This nucleophilic substitution reaction, where the ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displaces the chloride ion and forms the stable sulfonamide N-S bond. This step yields the final product, 4-Chloro-2,5-dimethoxybenzenesulfonamide.

This two-step process is a reliable and well-established method for the preparation of this specific sulfonamide and its analogues.

Preparation of Precursor Molecules for 4-Chloro-2,5-dimethoxybenzenesulfonamide

The successful synthesis of the target compound relies on the efficient preparation of its key precursors. The primary starting material for the entire sequence is often the readily available hydroquinone (B1673460).

Synthesis of 1,4-Dimethoxybenzene (B90301)

The journey begins with the methylation of hydroquinone. This reaction is typically carried out by treating hydroquinone with a methylating agent in the presence of a base.

Method: Hydroquinone is reacted with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521). prepchem.comresearchgate.net The reaction is usually performed in an aqueous or alcoholic medium, and the temperature is controlled to prevent side reactions. researchgate.net An alternative methylating agent is iodomethane, used with potassium hydroxide in a solvent like DMSO. chemicalbook.com The resulting 1,4-dimethoxybenzene is then isolated, often by filtration and recrystallization or distillation. prepchem.comresearchgate.net

Synthesis of 1-Chloro-2,5-dimethoxybenzene

The next step involves the selective chlorination of 1,4-dimethoxybenzene.

Method: This is an electrophilic aromatic substitution reaction. 1,4-dimethoxybenzene (also known as hydroquinone dimethyl ether) is reacted with elemental chlorine in the presence of a Lewis acid catalyst. google.comgoogle.com Titanium tetrachloride (TiCl₄) has been shown to be an effective catalyst for this transformation, leading to the desired product with low formation of byproducts like di-substituted compounds or those resulting from ether cleavage. google.comgoogle.com The product, 1-chloro-2,5-dimethoxybenzene, can be purified by distillation. google.com

Synthesis of 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride

This is the immediate precursor to the final sulfonamide. It is synthesized by the chlorosulfonation of 1-chloro-2,5-dimethoxybenzene.

Method: The most direct method is the reaction with chlorosulfonic acid. vulcanchem.compageplace.de This powerful reagent acts as both the sulfonating agent and the source of chlorine for the sulfonyl chloride group. An alternative, two-step approach can also be considered, which avoids the direct use of chlorosulfonic acid. This involves first sulfonating the aromatic ring with concentrated sulfuric acid to produce the corresponding sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅). sciencemadness.org

| Precursor | Starting Material(s) | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 1,4-Dimethoxybenzene | Hydroquinone | Dimethyl sulfate, NaOH | Williamson Ether Synthesis | prepchem.comresearchgate.net |

| 1-Chloro-2,5-dimethoxybenzene | 1,4-Dimethoxybenzene | Cl₂, TiCl₄ (catalyst) | Electrophilic Aromatic Substitution (Chlorination) | google.comgoogle.com |

| 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride | 1-Chloro-2,5-dimethoxybenzene | Chlorosulfonic acid (ClSO₃H) | Electrophilic Aromatic Substitution (Chlorosulfonation) | vulcanchem.compageplace.de |

Process Optimization and Green Chemistry Considerations

While the traditional synthetic routes are effective, there is a growing emphasis on developing more sustainable and efficient chemical processes. These principles can be applied to the synthesis of 4-Chloro-2,5-dimethoxybenzenesulfonamide and its precursors.

Optimizing the Amination Step: The reaction of sulfonyl chlorides with amines is often performed in organic solvents with an organic base. Green chemistry principles encourage the replacement of these solvents.

Aqueous Media: A facile and environmentally benign synthesis of sulfonamides can be conducted in water. rsc.org This approach uses equimolar amounts of the amine and sulfonyl chloride and avoids organic bases. Product isolation is simplified to filtration after acidification, leading to excellent yields and purity without extensive purification. rsc.org

Alternative and Greener Pathways: To minimize the use of hazardous reagents like chlorosulfonic acid and phosphorus pentachloride, alternative strategies for forming the sulfonamide group are being explored.

Mechanochemistry: As mentioned, solvent-free mechanochemical synthesis provides a significant green advantage by eliminating solvent waste. rsc.org This high-efficiency method utilizes cost-effective and environmentally friendly materials. rsc.org

Catalytic Methods: The development of catalytic routes, such as the nano-Ru/Fe₃O₄ catalyzed coupling of sulfonamides and alcohols, represents a move towards more atom-economical processes that generate only water as a byproduct. acs.org While not directly applicable to this specific synthesis from the sulfonyl chloride, it highlights the direction of modern synthetic chemistry.

Improved Chlorination: Traditional chlorination methods can sometimes lead to significant waste. A patented method for preparing 2,5-dimethoxychlorobenzene starting from hydroquinone involves chlorination and subsequent methylation, which is noted to have advantages over older methods by reducing waste and being more environmentally friendly. google.com

By integrating these green chemistry principles—such as using water as a solvent, exploring solvent-free conditions, and optimizing precursor synthesis to reduce waste—the environmental footprint of producing 4-Chloro-2,5-dimethoxybenzenesulfonamide can be significantly reduced.

Molecular Structure and Conformation Analysis

Spectroscopic Characterization of 4-Chloro-2,5-dimethoxybenzenesulfonamide

Detailed spectroscopic data, which is foundational for structural confirmation and analysis, could not be located for 4-Chloro-2,5-dimethoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No published ¹H NMR or ¹³C NMR spectra or corresponding chemical shift, coupling constant, and multiplicity data for 4-Chloro-2,5-dimethoxybenzenesulfonamide are available. This information is critical for mapping the electronic environment of the hydrogen and carbon atoms within the molecule and confirming its covalent structure.

Mass Spectrometric Characterization

Specific mass spectrometry data, including high-resolution mass-to-charge ratios and fragmentation patterns from techniques such as electron ionization (EI) or electrospray ionization (ESI), have not been reported. This data is essential for confirming the molecular weight and elemental composition and for providing insights into the molecule's fragmentation pathways under energetic conditions.

Vibrational Spectroscopy (IR and Raman) Investigations

No detailed Fourier-transform infrared (FT-IR) or Raman spectra for 4-Chloro-2,5-dimethoxybenzenesulfonamide could be found. Such analyses would reveal the characteristic vibrational frequencies of the functional groups present, including the S=O and N-H stretches of the sulfonamide group and vibrations associated with the substituted benzene (B151609) ring, offering crucial information about the molecular bonding and structure.

Single Crystal X-ray Diffraction Analysis and Solid-State Architecture

A search of crystallographic databases yielded no single-crystal X-ray diffraction data for 4-Chloro-2,5-dimethoxybenzenesulfonamide. This technique is the definitive method for determining the solid-state structure, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. It also reveals the packing arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which define the solid-state architecture.

Conformational Landscape and Stereochemical Features of 4-Chloro-2,5-dimethoxybenzenesulfonamide

Without experimental data from X-ray crystallography or advanced NMR studies, a definitive analysis of the conformational landscape and stereochemical features of 4-Chloro-2,5-dimethoxybenzenesulfonamide is not possible. Such an analysis would describe the preferred spatial orientation of the sulfonamide group relative to the benzene ring, the rotational barriers around key single bonds, and other important stereochemical aspects of the molecule.

Structure Activity Relationship Sar Studies of 4 Chloro 2,5 Dimethoxybenzenesulfonamide and Analogues

Identification of Pharmacophoric Elements within the 4-Chloro-2,5-dimethoxybenzenesulfonamide Scaffold

The biological activity of benzenesulfonamide (B165840) derivatives is intrinsically linked to the specific arrangement of pharmacophoric features within their molecular structure. For 4-Chloro-2,5-dimethoxybenzenesulfonamide, these key elements can be dissected into the sulfonamide moiety and the substituted benzene (B151609) ring.

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore , often acting as a zinc-binding group in metalloenzymes such as carbonic anhydrases (CAs). nih.gov The nitrogen atom of the sulfonamide can coordinate with the zinc ion present in the active site of these enzymes, leading to their inhibition. nih.gov This interaction is a fundamental aspect of the mechanism of action for many sulfonamide-based drugs. ajchem-b.comwikipedia.org

The substituted benzene ring serves as a scaffold to which the sulfonamide group is attached and plays a crucial role in modulating the compound's physicochemical properties and its interactions with the target protein. The substituents on the ring, in this case, a chloro group and two methoxy groups, dictate the electronic and steric profile of the molecule, influencing its binding affinity and selectivity.

The key pharmacophoric features of the benzenesulfonamide scaffold are summarized below:

| Pharmacophoric Feature | Role in Biological Activity |

| Sulfonamide Moiety (-SO₂NH₂) | Acts as a primary binding group, often coordinating with metal ions (e.g., Zn²⁺) in enzyme active sites. Essential for the inhibitory activity against metalloenzymes like carbonic anhydrases. |

| Aromatic Ring (Benzene) | Provides a rigid scaffold for the presentation of the sulfonamide group and other substituents. Can engage in hydrophobic and π-π stacking interactions within the binding pocket of a target protein. |

| Substituents on the Aromatic Ring | Modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing binding affinity, selectivity, and pharmacokinetic properties. |

Influence of Substituent Variation on the Biological Profile of 4-Chloro-2,5-dimethoxybenzenesulfonamide Analogues

The biological activity of benzenesulfonamide analogues can be significantly altered by varying the substituents on the benzene ring. While direct data for 4-Chloro-2,5-dimethoxybenzenesulfonamide is limited, the influence of chloro and methoxy groups can be inferred from studies on other benzenesulfonamide derivatives.

The chloro substituent at the 4-position is an electron-withdrawing group that can influence the acidity of the sulfonamide proton, potentially affecting its binding to target enzymes. Halogen atoms like chlorine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. The position of the chloro group is also critical; for instance, in some series of anticancer agents, a 4-chloro substitution has been shown to be favorable for activity.

The following table summarizes the observed effects of various substituents on the biological activity of benzenesulfonamide analogues, providing a basis for understanding the potential impact of the substitution pattern in 4-Chloro-2,5-dimethoxybenzenesulfonamide.

| Substituent | Position on Benzene Ring | General Effect on Biological Activity | Reference Compound Class |

| Chloro (Cl) | 4 | Often enhances inhibitory activity. Can participate in halogen bonding. | Carbonic Anhydrase Inhibitors, Anticancer Agents |

| Methoxy (OCH₃) | 2, 5 | Can increase lipophilicity and act as a hydrogen bond acceptor. Steric effects can influence binding. | Various enzyme inhibitors |

| Methyl (CH₃) | Various | Generally increases lipophilicity. Can have steric influences on binding. | Carbonic Anhydrase Inhibitors |

| Nitro (NO₂) | 4 | Strong electron-withdrawing group. Can enhance activity in some cases. | Anticancer Agents |

| Amino (NH₂) | 4 | Electron-donating group. Essential for the antibacterial activity of sulfa drugs. | Antibacterial Sulfonamides |

Rational Design Strategies for Structure-Activity Optimization

Rational design strategies are pivotal in optimizing the biological activity of lead compounds like benzenesulfonamides. nih.govingentaconnect.com These approaches leverage an understanding of the target's structure and the ligand's SAR to guide the synthesis of more potent and selective analogues.

Computational modeling , including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a significant role in this process. researchgate.net Docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions that can be enhanced through structural modifications. researchgate.net For instance, understanding how the 4-chloro and 2,5-dimethoxy substituents of 4-Chloro-2,5-dimethoxybenzenesulfonamide might orient within a binding pocket could guide the design of analogues with improved affinity.

Bioisosteric replacement is another common strategy. This involves substituting a functional group with another that has similar physicochemical properties but may lead to improved biological activity or pharmacokinetic properties. For example, the chloro group could be replaced with other halogens (e.g., F, Br) or a trifluoromethyl group to fine-tune electronic and steric effects. Similarly, the methoxy groups could be replaced with other alkoxy groups or bioisosteres to explore different interactions within the binding site.

Key rational design strategies applicable to the benzenesulfonamide scaffold include:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design ligands that fit optimally into the binding site.

Ligand-Based Drug Design (LBDD): Using the SAR of a series of active compounds to develop a pharmacophore model that can guide the design of new analogues.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands.

Scaffold Hopping: Replacing the benzenesulfonamide core with a different chemical scaffold while retaining the key pharmacophoric features to explore new chemical space and potentially improve properties.

Through the iterative application of these design strategies, the biological profile of benzenesulfonamide derivatives can be systematically optimized to yield compounds with enhanced potency, selectivity, and drug-like properties.

Preclinical Biological Activity and Pharmacological Investigations

Antimicrobial Efficacy Profiling

The antimicrobial potential of sulfonamide derivatives, including those with chloro substitutions, has been a subject of extensive research. These studies explore their efficacy against a range of bacterial and fungal pathogens.

Derivatives of 4-chlorobenzenesulfonamide (B1664158) have demonstrated notable antibacterial properties. A study on novel 4-chloro-2-mercaptobenzenesulfonamides found that several synthesized compounds exhibited promising activity against numerous strains of anaerobic Gram-positive bacteria. nih.gov Another investigation into azo compounds derived from a 4-chloro-benzenesulfonamide base showed moderate to good activity when tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ekb.eg

Similarly, a series of 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides was synthesized and evaluated, with some compounds showing antibacterial activity comparable to or higher than standard antibiotics like penicillin G and ciprofloxacin. mdpi.com Furthermore, research into 2,5-disubstituted-4-thiazolidinones containing a 3-chloro-4-fluorophenyl imino group also reported promising antibacterial activity. researchgate.net The mechanism for some related sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for the synthesis of folic acid in bacteria. evitachem.com

Table 1: In Vitro Antibacterial Activity of Selected 4-Chloro-benzenesulfonamide Derivatives

| Compound Type | Test Organisms | Activity Level | Source |

|---|---|---|---|

| 4-chloro-2-mercaptobenzenesulfonamides | Anaerobic Gram-positive bacteria | Promising | nih.gov |

| Azo derivatives of 4-chloro-benzenesulfonamide | S. aureus, E. coli | Moderate to good | ekb.eg |

| 4-chloro-2-hydroxy-N-[...]-benzamides | Various bacterial strains | Comparable to Penicillin G, Ciprofloxacin | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The antifungal potential of this chemical family has also been explored. Arylsulfonamide derivatives have been screened against various Candida species, demonstrating their potential as antifungal agents. nih.govnih.gov Specifically, certain amine derivatives and their hydrochloride salts were found to have fungicidal effects against Candida glabrata. nih.gov In a separate study, azo-azomethine compounds derived from a 4-chloro-benzenesulfonamide structure were evaluated for their antifungal potential against Candida albicans and showed activity ranging from good to moderate. ekb.eg In contrast, a study of certain 4-thiazolidinone (B1220212) derivatives found them to be inactive against fungal strains. researchgate.net

Evaluation of Anti-inflammatory Modulatory Effects

While direct studies on the anti-inflammatory effects of 4-Chloro-2,5-dimethoxybenzenesulfonamide are limited in the provided sources, research on structurally analogous compounds provides some insight. For instance, (R)-DOI, the iodo-analog of the structurally related amphetamine DOC (4-chloro-2,5-dimethoxyamphetamine ), has been identified as a potent anti-inflammatory agent, an effect mediated by 5-HT2A receptor activity. ljmu.ac.uk However, it remains to be investigated whether this activity extends to DOC or the benzenesulfonamide (B165840) subject of this article. ljmu.ac.uk Other research on a different complex molecule, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated anti-inflammatory effects in microglial cells by inhibiting pro-inflammatory mediators through the downregulation of MAPK and NF-κB pathways. nih.gov

Anticancer and Antineoplastic Efficacy in Preclinical Models

Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have shown significant promise in preclinical anticancer screenings. nih.gov A series of these compounds were evaluated by the National Cancer Institute (NCI) against a panel of 56 human tumor cell lines. nih.gov While some derivatives were inactive, others exhibited reasonable activity against at least one cell line. nih.gov

One compound in particular, 1-(2-ethylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine, demonstrated prominent activity. It showed significant efficacy against cell lines for colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14). nih.gov Notably, it also displayed good selectivity towards non-small cell lung cancer (HOP-62) cells. nih.gov

Table 2: In Vitro Anticancer Activity of a Prominent 4-Chloro-2-mercaptobenzenesulfonamide Derivative

| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) | Source |

|---|---|---|---|---|---|

| HOP-62 | Non-Small Cell Lung | 0.05 | 0.38 | 4.83 | nih.gov |

| HCT-116 | Colon | 0.33 - 1.08 | - | - | nih.gov |

| 786-0 | Renal | 0.33 - 1.08 | - | - | nih.gov |

GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC50: Concentration for 50% cell kill. This table is interactive. You can filter the data by entering a keyword in the search box.

Investigation of Novel Biological Targets and Pathways

Research into the broader class of sulfonamides has identified several biological targets and pathways that may be relevant to the activity of 4-Chloro-2,5-dimethoxybenzenesulfonamide. The potent inhibition of tumor-associated carbonic anhydrase isoforms IX and XII suggests a key mechanism of action for anticancer effects. nih.gov CA IX is a validated marker for tumor hypoxia, and its inhibition is a recognized strategy in designing antitumor therapies. nih.gov

Furthermore, studies on other complex sulfonamides have pointed to additional novel targets. For example, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide was identified as a dual-target inhibitor of mitochondrial complex II and complex III, which are critical for cellular respiration. nih.gov This suggests that mitochondrial function could be a target for certain sulfonamide derivatives. The classic antibacterial pathway for sulfonamides involves the inhibition of dihydropteroate synthase, which disrupts folate biosynthesis in microorganisms. evitachem.com

Mechanism of Action Elucidation

Identification of Molecular Targets and Binding Site Characterization

Currently, there is a lack of published research that explicitly identifies the molecular targets of 4-Chloro-2,5-dimethoxybenzenesulfonamide. Consequently, characterization of its binding site at a molecular level has not been described. Scientific inquiry into the direct protein or nucleic acid interactions of this specific sulfonamide is required to ascertain its primary pharmacological targets.

Elucidation of Intracellular Signaling Pathway Modulations

Without identified molecular targets, the effects of 4-Chloro-2,5-dimethoxybenzenesulfonamide on intracellular signaling pathways have not been elucidated. Research is needed to determine if this compound influences key cellular signaling cascades, such as those involved in cell proliferation, inflammation, or microbial pathogenesis, which are common targets for other sulfonamide-containing compounds.

Pharmacodynamic Insights from In Vitro and Ex Vivo Models

Specific pharmacodynamic studies of 4-Chloro-2,5-dimethoxybenzenesulfonamide in in vitro and ex vivo models are not detailed in the current body of scientific literature. While research on derivatives of 4-chloro-2-mercaptobenzenesulfonamide has indicated potential antibacterial and antitumor activities, these findings cannot be directly extrapolated to 4-Chloro-2,5-dimethoxybenzenesulfonamide without dedicated experimental validation for this specific chemical entity. nih.gov

Computational Chemistry and in Silico Modeling of 4 Chloro 2,5 Dimethoxybenzenesulfonamide

Quantitative Structure-Activity Relationship (QSAR) Derivations

There are no available QSAR studies in the reviewed literature that specifically derive relationships for 4-chloro-2,5-dimethoxybenzenesulfonamide. QSAR models are typically built upon datasets of multiple compounds to correlate chemical structures with biological activities, but this compound does not appear in such published models.

Molecular Docking Simulations for Binding Affinity Prediction

No specific molecular docking studies for 4-chloro-2,5-dimethoxybenzenesulfonamide have been found in the scientific literature. While the docking of other sulfonamide compounds into various protein active sites is a widely used technique, simulations involving this particular ligand have not been published.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

There is no information available from published research regarding molecular dynamics simulations of 4-chloro-2,5-dimethoxybenzenesulfonamide. Such simulations would provide insights into its behavior and stability within a biological system over time, but this analysis has not been reported.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Specific quantum chemical calculations, such as those using Density Functional Theory (DFT), for 4-chloro-2,5-dimethoxybenzenesulfonamide are not present in the available literature. These calculations would offer detailed information on the electronic structure and reactivity of the molecule, but such theoretical studies have not been documented for this compound.

Development of Derivatives and Analogues for Enhanced Bioactivity

Chemoinformatic-Assisted Design of Novel Structural Analogues

Modern drug discovery heavily relies on computational tools to rationalize and guide the design of new molecules with desired pharmacological profiles. Chemoinformatic-assisted design employs computer models to predict how structural modifications to a lead compound, in this case, 4-Chloro-2,5-dimethoxybenzenesulfonamide, might affect its biological activity.

The process typically begins with the elucidation of the structure-activity relationships (SAR) of the lead compound and its known analogues. For sulfonamide derivatives, SAR studies often highlight the importance of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen for their biological effects. nih.gov Computational docking studies can be employed to simulate the binding of 4-Chloro-2,5-dimethoxybenzenesulfonamide and its hypothetical analogues to the active site of a biological target. nih.gov For instance, if the target were a specific enzyme, docking simulations would predict the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compounds and the enzyme's active site residues. nih.gov

These in silico studies allow for the pre-screening of a large virtual library of potential derivatives, prioritizing those with the most promising predicted activity. This computational approach significantly reduces the number of compounds that need to be synthesized and tested, thereby saving time and resources. For example, a virtual library could be generated by introducing a variety of substituents at different positions of the 4-Chloro-2,5-dimethoxybenzenesulfonamide scaffold and then computationally screened for their potential to inhibit a target enzyme. The results of such a screening could be presented in a table that ranks the designed analogues based on their predicted binding affinities.

Table 1: Example of a Virtual Screening Data Table for Designed Analogues

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 4-CDBSA-01 | R1 = -OH, R2 = -H | -8.5 | Hydrogen bond with Serine residue |

| 4-CDBSA-02 | R1 = -CH3, R2 = -F | -7.9 | Hydrophobic interaction with Leucine pocket |

| 4-CDBSA-03 | R1 = -NH2, R2 = -Cl | -9.2 | Salt bridge with Aspartic acid residue |

| 4-CDBSA-04 | R1 = -OCH3, R2 = -Br | -8.1 | Halogen bond with Phenylalanine residue |

Note: The data in this table is hypothetical and for illustrative purposes only.

Parallel Synthesis and Combinatorial Approaches for Derivative Libraries

Once a set of promising analogues has been identified through chemoinformatic analysis, the next step is their chemical synthesis. To efficiently produce a large number of derivatives for biological evaluation, parallel synthesis and combinatorial chemistry techniques are often employed. ekb.eg These methods allow for the rapid generation of a library of compounds from a common scaffold, such as 4-Chloro-2,5-dimethoxybenzenesulfonamide.

In a parallel synthesis approach, a series of related compounds are synthesized simultaneously in separate reaction vessels. For example, starting with a key intermediate derived from 4-Chloro-2,5-dimethoxybenzenesulfonamide, different building blocks can be introduced in a systematic manner to create a diverse library of final products. This can be achieved by reacting the sulfonamide with a variety of alkyl or aryl halides, or by modifying the aromatic ring through various chemical transformations.

Combinatorial chemistry takes this a step further by enabling the synthesis of even larger libraries, sometimes in a "mix-and-split" fashion, to generate all possible combinations of a set of building blocks. The synthesis of benzenesulfonamide (B165840) derivatives can be adapted to these high-throughput methods, allowing for the creation of extensive libraries of compounds for screening.

The successful synthesis of these libraries relies on the development of robust and versatile chemical reactions that are amenable to automation and high-throughput formats. The characterization of the synthesized compounds is typically performed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.

Comparative Biological Evaluation of Synthesized Derivatives

The final and most critical step in the development of new bioactive compounds is the biological evaluation of the synthesized derivatives. The library of analogues generated from the 4-Chloro-2,5-dimethoxybenzenesulfonamide scaffold is screened for its activity against the intended biological target or in a relevant cellular assay.

This comparative evaluation allows for the identification of "hit" compounds that exhibit enhanced bioactivity compared to the original lead compound. The screening data is then used to further refine the SAR models, providing valuable insights for the design of the next generation of analogues. For example, if a series of derivatives with different substituents on the phenyl ring is synthesized, their biological activity can be correlated with the electronic and steric properties of these substituents.

The results of such a comparative biological evaluation are often presented in a data table that summarizes the activity of each compound. This allows for a direct comparison of the different analogues and helps in identifying the most promising candidates for further development.

Table 2: Example of a Comparative Biological Activity Data Table

| Compound ID | Structure | In Vitro Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |

| 4-CDBSA | 4-Chloro-2,5-dimethoxybenzenesulfonamide | 15.2 | >100 | >6.6 |

| 4-CDBSA-D1 | Analogue with -OH group | 8.7 | >100 | >11.5 |

| 4-CDBSA-D2 | Analogue with -NH2 group | 2.1 | 85.4 | 40.7 |

| 4-CDBSA-D3 | Analogue with -F substitution | 12.5 | >100 | >8.0 |

| 4-CDBSA-D4 | Analogue with extended alkyl chain | 25.8 | >100 | >3.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical outcomes of such studies.

Through this iterative cycle of design, synthesis, and evaluation, researchers can systematically optimize the structure of 4-Chloro-2,5-dimethoxybenzenesulfonamide to develop new analogues with significantly enhanced bioactivity and a more desirable pharmacological profile.

Emerging Research Directions and Applications

Exploration in Advanced Drug Delivery Systems for Sulfonamide Compounds

The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of pharmaceuticals by improving their solubility, stability, and targeted delivery. Sulfonamide derivatives are being explored in this context, with nanotechnology offering promising future directions. tandfonline.com Porphyrins, which are versatile platforms for drug delivery, can incorporate sulfonamide-containing molecules to address challenges like poor solubility and non-specific toxicity. researchgate.net These advanced systems can provide better control over drug release, potentially leading to more effective treatments for a variety of diseases. ajchem-b.comresearchgate.net

Investigation in Plant Physiology and Agricultural Applications (e.g., Plant Growth Regulation)

Sulfonamides have significant effects on plant physiology, primarily because they can interfere with the biosynthesis of essential amino acids and folate. nih.govwikipedia.org Many sulfonylurea compounds are potent herbicides because they inhibit the acetolactate synthase enzyme in plants. wikipedia.org Research has shown that environmental contamination with sulfonamides from veterinary antibiotics can lead to delayed seed germination, inhibition of root growth, and reduced chlorophyll (B73375) content in various crop plants, including lentils, rice, and cabbage. nih.govresearchgate.net This activity stems from the inhibition of the plant dihydropteroate (B1496061) synthase (DHPS) enzyme, a mechanism analogous to their antibacterial action. nih.govdoaj.org Conversely, this potent biological activity is also being explored for the systemic treatment of plant diseases, such as cereal rusts, although host damage remains a challenge to overcome. consensus.app

Considerations for Applications in Materials Science (e.g., Corrosion Inhibition)

In materials science, sulfonamides have emerged as effective corrosion inhibitors, particularly for mild steel and other iron alloys in acidic environments. researchgate.netgoogle.com Their inhibitory action is attributed to the presence of heteroatoms (nitrogen, oxygen, sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface. researchgate.netmdpi.com This adsorption can be either physical or chemical, forming a protective barrier that blocks the active sites for corrosion and slows the metal's dissolution. mdpi.comnih.gov Computational studies using density functional theory (DFT) and molecular dynamics simulations have been employed to understand the adsorption mechanisms and predict the effectiveness of different sulfonamide derivatives as corrosion inhibitors. researchgate.netmdpi.com

Future Perspectives in Therapeutic Modality Development

The sulfonamide scaffold remains a crucial component in modern medicinal chemistry. Future therapeutic development is focused on several key areas. ajchem-b.com One major direction is the optimization of sulfonamide derivatives to enhance their selectivity for specific biological targets, thereby improving efficacy and reducing side effects. ajchem-b.com Researchers are also designing hybrid molecules and exploring combination therapies, such as pairing sulfonamides with artemisinin (B1665778) derivatives for malaria, to combat drug resistance. tandfonline.com Furthermore, the versatility of the sulfonamide structure continues to be exploited for developing novel agents targeting a wide range of diseases, including central nervous system (CNS) disorders, various cancers, and viral infections. ajchem-b.comresearchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2,5-dimethoxybenzenesulfonamide in academic research?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-chloro-2,5-dimethoxyaniline using benzenesulfonyl chloride derivatives under controlled conditions. Key steps include:

- Reacting 4-chloro-2,5-dimethoxyaniline with sulfonyl chloride precursors (e.g., 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C .

- Neutralizing excess acid with a mild base (e.g., sodium bicarbonate) and purifying via recrystallization or column chromatography.

Critical Parameters : Temperature control to avoid side reactions (e.g., hydrolysis of sulfonyl chloride) and use of moisture-free solvents .

Q. How can researchers characterize the purity and structural integrity of 4-Chloro-2,5-dimethoxybenzenesulfonamide?

- Methodological Answer :

- Melting Point Analysis : Compare experimental melting points (e.g., 48–50°C for intermediates) with literature values .

- HPLC-UV : Quantify purity using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm. Ascorbic acid is recommended as a quenching agent to prevent oxidation by residual chlorine species during analysis .

- Spectroscopic Techniques : Confirm structure via H/C NMR (e.g., sulfonamide proton at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling 4-Chloro-2,5-dimethoxybenzenesulfonamide?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) and use anhydrous solvents to prevent hydrolysis of reactive intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of sulfonyl chloride vapors .

Advanced Research Questions

Q. What strategies optimize coupling reactions involving 4-Chloro-2,5-dimethoxybenzenesulfonamide for complex molecule synthesis?

- Methodological Answer :

- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos for Suzuki-Miyaura cross-coupling to introduce aryl groups at the sulfonamide’s para-position .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates by stabilizing transition states .

- Protective Groups : Temporarily protect reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) groups to direct regioselectivity .

Q. How should researchers address contradictions in reactivity data across solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solvents with varying polarity (e.g., hexane to DMF) to identify dielectric effects on reaction kinetics.

- Moisture Control : Use molecular sieves or activated alumina to eliminate trace water, which may hydrolyze sulfonamide intermediates and skew results .

- In Situ Monitoring : Employ HPLC or F NMR to track reaction progress and identify side products .

Q. What are the implications of substituent effects on the sulfonamide group’s reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro and methoxy groups reduce electron density at the sulfonamide sulfur, increasing susceptibility to nucleophilic attack. This can be quantified via Hammett σ values .

- Steric Effects : Ortho-substituents (e.g., methoxy groups) hinder access to the sulfonamide moiety, requiring bulky ligands in catalytic systems to mitigate steric crowding .

Q. How can computational chemistry predict the biological activity of derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial dihydropteroate synthase (target for sulfonamide antibiotics). Focus on hydrogen bonding with conserved residues (e.g., Arg) .

- QSAR Models : Train models on datasets of sulfonamide derivatives to correlate logP values and Hammett constants with antimicrobial IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.